molecular formula C14H10Cl2N2 B12010829 6-Chloro-3-(4-chlorophenyl)-3,4-dihydroquinazoline CAS No. 959-05-7

6-Chloro-3-(4-chlorophenyl)-3,4-dihydroquinazoline

Cat. No.: B12010829
CAS No.: 959-05-7
M. Wt: 277.1 g/mol
InChI Key: NODSXLGPQFDNLA-UHFFFAOYSA-N
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Description

6-Chloro-3-(4-chlorophenyl)-3,4-dihydroquinazoline is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-(4-chlorophenyl)-3,4-dihydroquinazoline typically involves the condensation of 2-aminobenzylamine with 4-chlorobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the overall yield of the compound. Additionally, the use of automated purification systems can streamline the production process and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-3-(4-chlorophenyl)-3,4-dihydroquinazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinazoline derivatives.

    Substitution: The chloro groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products: The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can exhibit diverse biological activities.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex quinazoline derivatives.

    Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of 6-Chloro-3-(4-chlorophenyl)-3,4-dihydroquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

    Quinazoline: The parent compound of 6-Chloro-3-(4-chlorophenyl)-3,4-dihydroquinazoline, known for its wide range of biological activities.

    4-Chloroquinazoline:

    3,4-Dihydroquinazoline: Another derivative with a similar structure but lacking the chloro substituents.

Uniqueness: this compound stands out due to the presence of two chloro groups, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for the development of novel derivatives with enhanced properties and potential therapeutic applications.

Properties

CAS No.

959-05-7

Molecular Formula

C14H10Cl2N2

Molecular Weight

277.1 g/mol

IUPAC Name

6-chloro-3-(4-chlorophenyl)-4H-quinazoline

InChI

InChI=1S/C14H10Cl2N2/c15-11-1-4-13(5-2-11)18-8-10-7-12(16)3-6-14(10)17-9-18/h1-7,9H,8H2

InChI Key

NODSXLGPQFDNLA-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)N=CN1C3=CC=C(C=C3)Cl

Origin of Product

United States

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